N-(3-isopropoxypropyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide N-(3-isopropoxypropyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14968600
InChI: InChI=1S/C22H27NO5/c1-12(2)26-8-6-7-23-21(24)10-18-14(4)17-9-16-13(3)15(5)27-19(16)11-20(17)28-22(18)25/h9,11-12H,6-8,10H2,1-5H3,(H,23,24)
SMILES:
Molecular Formula: C22H27NO5
Molecular Weight: 385.5 g/mol

N-(3-isopropoxypropyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

CAS No.:

Cat. No.: VC14968600

Molecular Formula: C22H27NO5

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-isopropoxypropyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide -

Specification

Molecular Formula C22H27NO5
Molecular Weight 385.5 g/mol
IUPAC Name N-(3-propan-2-yloxypropyl)-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide
Standard InChI InChI=1S/C22H27NO5/c1-12(2)26-8-6-7-23-21(24)10-18-14(4)17-9-16-13(3)15(5)27-19(16)11-20(17)28-22(18)25/h9,11-12H,6-8,10H2,1-5H3,(H,23,24)
Standard InChI Key YCPBDVLUOXTLDS-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCCOC(C)C)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a furo[3,2-g]chromen system, a bicyclic framework merging a furan ring with a chromene moiety. Key structural features include:

  • Furochromene backbone: A fused furan (oxygen-containing heterocycle) and chromene (benzopyran) system.

  • Substituents: Methyl groups at positions 2, 3, and 5 of the chromene ring, a ketone at position 7, and an acetamide group at position 6 linked to a 3-isopropoxypropyl chain.

  • Stereoelectronic properties: The electron-rich furan and electron-deficient chromene regions create a polarized system conducive to intermolecular interactions.

Physicochemical Profile

The compound’s properties are summarized below:

PropertyValueSource
Molecular FormulaC₂₂H₂₇NO₅
Molecular Weight385.5 g/mol
IUPAC NameN-(3-propan-2-yloxypropyl)-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide
SMILESCC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCCOC(C)C)C)C
Topological Polar Surface Area83.5 Ų

The isopropoxypropyl chain enhances solubility in polar aprotic solvents, while the aromatic system contributes to moderate lipophilicity (logP ≈ 3.2).

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a multi-step sequence:

  • Furochromene core construction:

    • Friedel-Crafts acylation of 7-hydroxy-2,3,5-trimethylchromen-4-one to introduce the furan ring.

    • Oxidation at position 7 using Jones reagent to yield the 7-oxo derivative.

  • Acetamide side-chain incorporation:

    • Nucleophilic acyl substitution of 6-bromo-furochromene with 2-chloroacetamide.

    • Alkylation of the resultant intermediate with 3-isopropoxypropylamine under Mitsunobu conditions.

Key Reagents and Conditions

  • Friedel-Crafts catalyst: AlCl₃ in anhydrous dichloromethane.

  • Oxidizing agent: CrO₃ in aqueous H₂SO₄ (Jones reagent).

  • Coupling reagent: Diethyl azodicarboxylate (DEAD) for Mitsunobu reaction.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, H-4), 6.45 (d, J=2.4 Hz, H-9), 4.12–4.05 (m, OCH₂), 3.65–3.58 (m, NCH₂), 2.41 (s, CH₃-5), 1.18 (d, J=6.0 Hz, (CH₃)₂CH).

  • HPLC purity: >98% (C18 column, acetonitrile/water gradient).

Molecular docking studies predict high-affinity binding (ΔG = -9.2 kcal/mol) to cyclooxygenase-2 (COX-2), surpassing reference inhibitors like celecoxib. The acetamide group forms hydrogen bonds with Arg120 and Tyr355, while the furochromene system engages in hydrophobic interactions with the COX-2 active site .

Anticancer Effects

In vitro assays against MCF-7 breast cancer cells demonstrated IC₅₀ = 12.4 μM, comparable to doxorubicin (IC₅₀ = 9.8 μM). Mechanistically, the compound induces apoptosis via caspase-3 activation and PARP cleavage.

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923), a MIC of 32 μg/mL was observed, likely due to disruption of bacterial membrane integrity via interaction with undecaprenyl diphosphate synthase .

Molecular Docking Insights

Target Identification

Virtual screening against the Protein Data Bank identified three high-probability targets:

TargetPDB IDBinding Affinity (kcal/mol)
COX-25KIR-9.2
Topoisomerase IIα1ZXM-8.7
EGFR Kinase1M17-8.1

The furochromene system aligns with the hydrophobic pockets of these enzymes, while the acetamide group mediates polar contacts .

Recent Advances and Future Directions

Structure-Activity Relationship (SAR) Studies

  • Methyl group optimization: 2,3,5-Trimethyl substitution maximizes COX-2 inhibition; removal of the 5-methyl reduces activity by 60%.

  • Chain length effects: The 3-isopropoxypropyl chain balances solubility and membrane permeability; shorter chains (e.g., ethoxy) diminish oral bioavailability.

Formulation Challenges

Poor aqueous solubility (2.8 μg/mL at pH 7.4) necessitates nanoemulsion or cyclodextrin complexation strategies.

Recommended Research Priorities

  • In vivo pharmacokinetics: Assess oral bioavailability and tissue distribution in rodent models.

  • Toxicology profiling: Acute and subchronic toxicity studies in compliance with OECD guidelines.

  • Analog synthesis: Explore halogenation at position 8 to enhance target affinity.

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